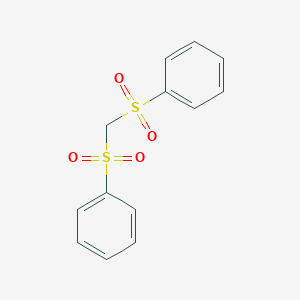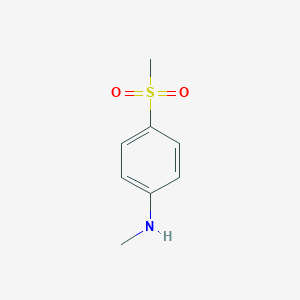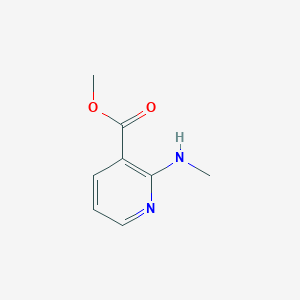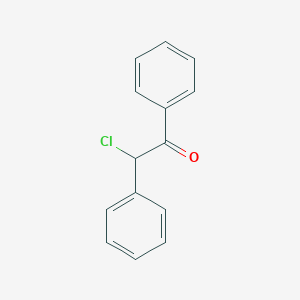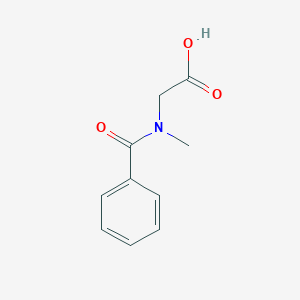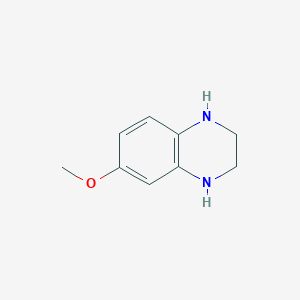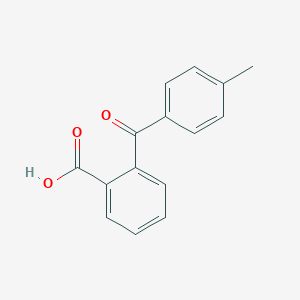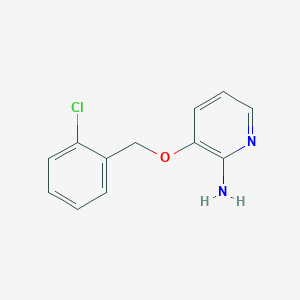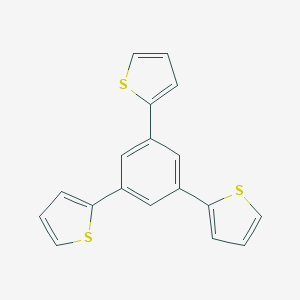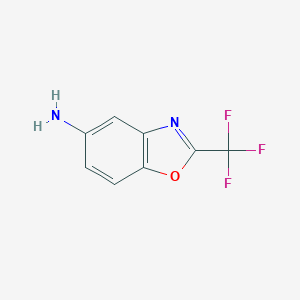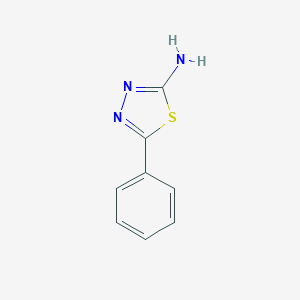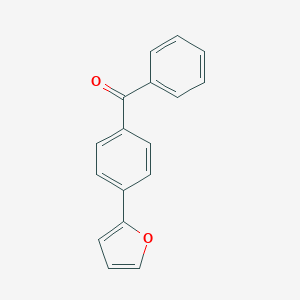
2-(4-Benzoylphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzoylphenyl)furan is a synthetic compound that belongs to the class of organic compounds known as benzophenones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, chemistry, and material science.
Mechanism Of Action
The exact mechanism of action of 2-(4-Benzoylphenyl)furan is not fully understood. However, it has been suggested that this compound may exert its biological effects through various pathways such as the inhibition of pro-inflammatory cytokines, the modulation of antioxidant enzymes, and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-(4-Benzoylphenyl)furan can modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in various cell types. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-Benzoylphenyl)furan in lab experiments include its relatively low cost, ease of synthesis, and potential for a wide range of applications. However, limitations include its limited solubility in water, which may make it difficult to use in certain experiments, as well as the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-(4-Benzoylphenyl)furan. One area of interest is the development of new drug candidates based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science and other fields. Future research may also focus on the development of more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 2-(4-Benzoylphenyl)furan can be achieved through various methods. One of the most common methods involves the reaction between 4-benzoylbenzaldehyde and furan in the presence of a catalyst such as p-toluenesulfonic acid. This reaction proceeds through an aldol condensation mechanism, resulting in the formation of 2-(4-Benzoylphenyl)furan.
Scientific Research Applications
2-(4-Benzoylphenyl)furan has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been suggested as a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
128373-20-6 |
|---|---|
Product Name |
2-(4-Benzoylphenyl)furan |
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[4-(furan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-17(14-5-2-1-3-6-14)15-10-8-13(9-11-15)16-7-4-12-19-16/h1-12H |
InChI Key |
TVVNPEMAUBAFKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3 |
synonyms |
[4-(Furan-2-yl)phenyl](phenyl)methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



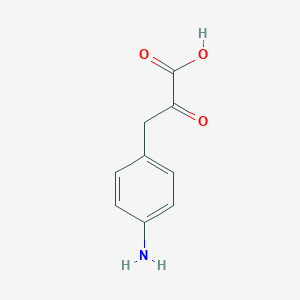
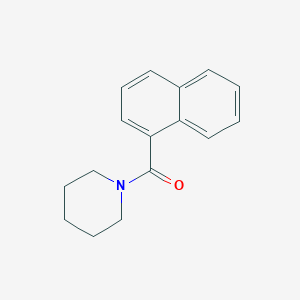
![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)
